molecular formula C17H22ClN3O B12787604 Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride CAS No. 102149-30-4

Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride

Cat. No.: B12787604
CAS No.: 102149-30-4
M. Wt: 319.8 g/mol
InChI Key: DTOSOJTYVOGEJG-UHFFFAOYSA-N
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Description

Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride is a synthetic organic compound that belongs to the pyrazoline class of heterocyclic compounds This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a β-arylaminoketone with an enynal-derived zinc carbenoid, followed by an intramolecular aldol reaction. This cascade approach allows for the formation of the pyrazoline ring with high diastereoselectivity . The reaction is catalyzed by zinc chloride and operates under mild conditions, accommodating various functional groups such as free alcohols, alkenes, and alkynes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoline derivatives: Compounds with similar pyrazoline rings but different substituents.

    Furyl-containing compounds: Molecules that feature the furyl group.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to different core structures.

Uniqueness

Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

102149-30-4

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C17H21N3O.ClH/c1-19(2)11-10-14-13-16(17-9-6-12-21-17)20(18-14)15-7-4-3-5-8-15;/h3-9,12,16H,10-11,13H2,1-2H3;1H

InChI Key

DTOSOJTYVOGEJG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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